

Technical Guide: (2R)-1-(2-methoxyphenyl)propan-2-ol as a Chiral Synthone

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Compound of Interest

Compound Name:	(2R)-1-(2-methoxyphenyl)propan-2-ol
CAS No.:	415679-38-8
Cat. No.:	B2373730

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Executive Summary & Significance

(2R)-1-(2-methoxyphenyl)propan-2-ol (CAS: Enantiomer specific CAS not universally assigned; Racemate: 14898-87-4) is a high-value chiral intermediate used primarily in the synthesis of ortho-substituted phenethylamines. Its structural core—an ortho-methoxy phenyl ring linked to a chiral propyl alcohol—serves as the direct precursor to bioactive amines via stereospecific functional group interconversion.

Core Applications

- Precursor to (S)-Methoxyphenamine:** The (2R)-alcohol is the stereochemical anchor for synthesizing (S)-Methoxyphenamine (a bronchodilator) via nucleophilic substitution with inversion of configuration (Walden inversion).
- Biocatalytic Benchmark:** Due to its steric bulk and ortho-substitution, the corresponding ketone (1-(2-methoxyphenyl)propan-2-one) is a standard substrate for screening Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) in process chemistry.

- **Metabolic Standard:** Used to identify metabolites of ortho-methoxyamphetamine derivatives in forensic and clinical toxicology.

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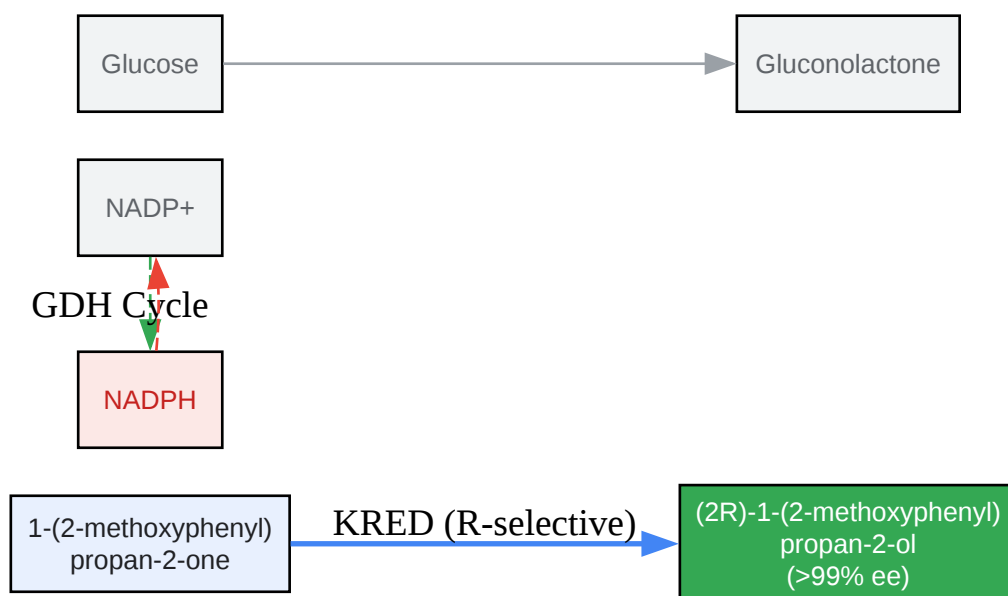
Note on Isomers: Do not confuse this compound with its para-isomer, (2R)-1-(4-methoxyphenyl)propan-2-ol, which is the key intermediate for the alpha-blocker Tamsulosin. The ortho-position of the methoxy group in the title compound dictates distinct pharmacological profiles and synthetic challenges.

Biocatalytic Synthesis Protocol

The most efficient route to high-enantiopurity **(2R)-1-(2-methoxyphenyl)propan-2-ol** is the asymmetric enzymatic reduction of 1-(2-methoxyphenyl)propan-2-one. This method avoids the heavy metal waste of hydrogenation and the poor yield of chemical resolution.

Mechanism of Action

The reaction utilizes an NADPH-dependent Ketoreductase (KRED) to transfer a hydride to the re-face or si-face of the ketone, establishing the (R)-configuration. A coupled Glucose Dehydrogenase (GDH) system recycles the expensive cofactor (NADP⁺ to NADPH).



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Figure 1: Coupled enzymatic cycle for the asymmetric reduction of the ketone precursor.

Experimental Protocol

Objective: Synthesis of 10 g of **(2R)-1-(2-methoxyphenyl)propan-2-ol** (>99% ee).

Reagents:

- Substrate: 1-(2-methoxyphenyl)propan-2-one (10 g, 60.9 mmol).
- Enzyme: KRED-P1-B12 (or equivalent Lactobacillus derived KRED), 200 mg.
- Cofactor Recycle: Glucose Dehydrogenase (GDH, 100 mg), NADP+ (50 mg).
- Co-substrate: D-Glucose (13 g, 1.2 eq).
- Buffer: 100 mM Potassium Phosphate, pH 7.0 (200 mL).
- Solvent: Isopropyl Alcohol (IPA) or DMSO (5% v/v) to aid solubility.

Step-by-Step Workflow:

- Buffer Preparation: Dissolve D-Glucose in the phosphate buffer. Adjust pH to 7.0.

- Enzyme Activation: Add NADP⁺, GDH, and KRED to the buffer. Stir gently at 30°C for 10 minutes.
- Substrate Addition: Dissolve the ketone in DMSO (10 mL) and add dropwise to the enzyme mixture to prevent protein precipitation.
- Reaction: Stir at 30°C, 250 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (gluconic acid production lowers pH).
- Monitoring: Check conversion via HPLC every 4 hours. Reaction typically completes in 24 hours.
- Workup:
 - Add Celite (5 g) and filter to remove enzymes.
 - Extract filtrate with Ethyl Acetate (3 x 100 mL).
 - Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
- Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 8:2).

Self-Validating Checkpoint:

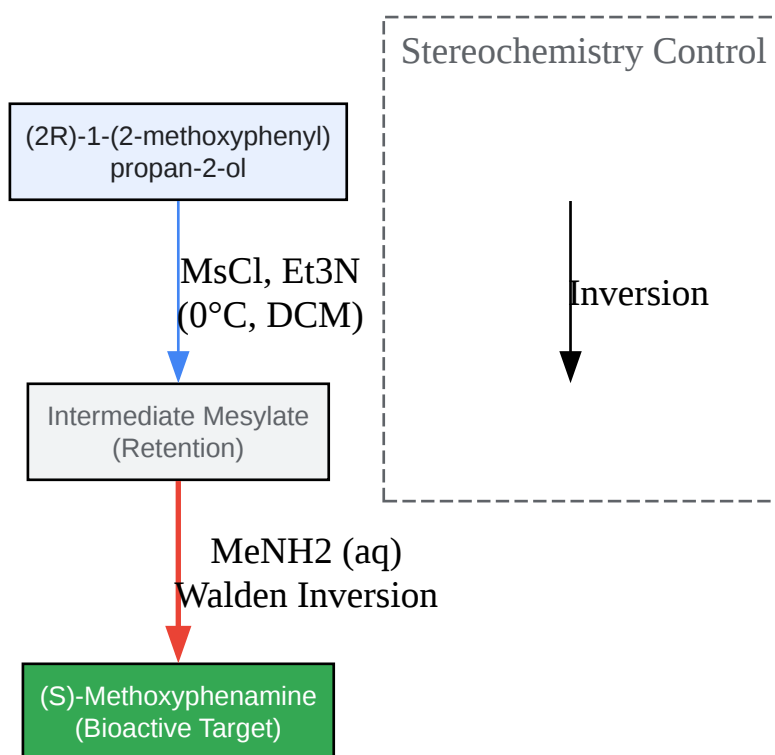
- Conversion: Should be >98% by HPLC.
- Enantiomeric Excess (ee): Analyze on Chiralpak AD-H. If ee < 99%, recrystallize from hexane.

Downstream Application: Synthesis of (S)-Methoxyphenamine

The primary pharmaceutical utility of the (2R)-alcohol is its conversion to the bioactive (S)-amine. This transformation typically utilizes a Mesylation-Azidation sequence or a Mitsunobu reaction, both of which proceed with Walden Inversion.

Pathway Logic:

- Start: (2R)-Alcohol
- Step 1: Activation (Mesylate) -> Retention of configuration.
- Step 2: Nucleophilic Substitution (Azide or Methylamine) -> Inversion to (S)-Amine.



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Figure 2: Stereochemical inversion pathway from (2R)-alcohol to (S)-amine.

Chemical Conversion Protocol

- Mesylation: Treat (2R)-alcohol (1.0 eq) with Methanesulfonyl chloride (1.2 eq) and Triethylamine (1.5 eq) in DCM at 0°C. Quench and isolate the mesylate.
- Amination: React the mesylate with 40% aqueous Methylamine (excess) in THF at 60°C in a sealed tube.
- Purification: Acid-base extraction yields (S)-Methoxyphenamine free base. Convert to HCl salt for stability.

Analytical Characterization

Precise analytical methods are required to validate the optical purity of the alcohol intermediate.

Chiral HPLC Method

- Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μ m).
- Mobile Phase: n-Hexane : Isopropanol (90:10).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm and 270 nm (aromatic absorption).
- Temperature: 25°C.
- Expected Retention Times:
 - (2R)-Isomer: ~8.5 min (varies by column lot).
 - (2S)-Isomer: ~10.2 min.
 - Note: Always run a racemic standard first to establish elution order.

NMR Data (Reference)

- ¹H NMR (400 MHz, CDCl₃): δ 7.25-6.85 (m, 4H, Ar-H), 3.82 (s, 3H, OMe), 4.05 (m, 1H, CH-OH), 2.85 (dd, 1H, Ar-CH₂-A), 2.65 (dd, 1H, Ar-CH₂-B), 1.25 (d, 3H, CH₃).

References

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